molecular formula C18H15F3N4O2 B2702378 4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide CAS No. 343372-48-5

4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide

Cat. No.: B2702378
CAS No.: 343372-48-5
M. Wt: 376.339
InChI Key: CRZSHNSTAVYLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a quinoxaline ring substituted with a trifluoromethyl group, a methoxy group, and a benzenecarbohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxaline compounds .

Scientific Research Applications

4-methoxy-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide is unique due to the presence of the trifluoromethyl group on the quinoxaline ring, which imparts distinct electronic properties and enhances its reactivity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c1-25(24-17(26)11-7-9-12(27-2)10-8-11)16-15(18(19,20)21)22-13-5-3-4-6-14(13)23-16/h3-10H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZSHNSTAVYLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.